molecular formula C19H16F3N3O3S2 B10810988 N-(3,4-dimethoxyphenyl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

N-(3,4-dimethoxyphenyl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

Cat. No.: B10810988
M. Wt: 455.5 g/mol
InChI Key: SRNJKDWJXMSSCW-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide is a pyrimidine-based small molecule featuring a trifluoromethyl (-CF₃) group at position 6, a thiophen-2-yl substituent at position 4, and a sulfanylacetamide linker at position 2. The acetamide moiety is further substituted with a 3,4-dimethoxyphenyl group, contributing to its unique electronic and steric profile. Its design leverages the pyrimidine scaffold’s versatility, combined with electron-withdrawing (-CF₃) and electron-donating (methoxy) groups, to modulate reactivity and target binding .

Properties

Molecular Formula

C19H16F3N3O3S2

Molecular Weight

455.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C19H16F3N3O3S2/c1-27-13-6-5-11(8-14(13)28-2)23-17(26)10-30-18-24-12(15-4-3-7-29-15)9-16(25-18)19(20,21)22/h3-9H,10H2,1-2H3,(H,23,26)

InChI Key

SRNJKDWJXMSSCW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3)OC

Origin of Product

United States

Biological Activity

N-(3,4-dimethoxyphenyl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H16F3N3O2SC_{17}H_{16}F_3N_3O_2S, and it features a complex structure that includes a pyrimidine ring, a thiophene moiety, and methoxy phenyl groups. The trifluoromethyl group is particularly noteworthy due to its influence on the compound's lipophilicity and biological activity.

Research indicates that compounds with similar structural features often exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many pyrimidine derivatives are known to inhibit enzymes such as kinases or proteases, which are critical in cellular signaling pathways.
  • Antimicrobial Activity : Compounds containing thiophene and pyrimidine rings have been reported to possess antimicrobial properties, potentially through disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxicity and Anticancer Potential

The compound's structural elements may confer anticancer properties. Research on related pyrimidine compounds has shown selective cytotoxicity against cancer cell lines while sparing normal cells . The presence of the trifluoromethyl group enhances the compound's potency by increasing its metabolic stability.

Case Studies and Research Findings

  • Antimicrobial Screening : In a study screening a series of trifluoromethyl pyrimidinones, compounds similar to this compound exhibited an MIC (Minimum Inhibitory Concentration) as low as 4.9 μM against M. tuberculosis without significant cytotoxicity (IC50 > 100 μM) .
  • Cytotoxic Studies : A related study indicated that modifications in the pyrimidine structure could lead to increased activity against HepG2 liver cancer cells, suggesting that the compound may be explored for hepatocellular carcinoma treatment .

Data Tables

Property Value
Molecular FormulaC17H16F3N3O2S
Molecular Weight361.37 g/mol
Antimicrobial ActivityActive against M. tuberculosis
Cytotoxicity (IC50)>100 μM
Minimum Inhibitory Concentration4.9 μM

Future Directions

Given the promising biological activities associated with this compound, further research is warranted to elucidate its full pharmacological profile. Future studies should focus on:

  • In Vivo Studies : To assess the therapeutic efficacy in animal models.
  • Mechanistic Studies : To clarify the exact pathways through which the compound exerts its effects.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and reduced toxicity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences, supported by synthesis, physicochemical properties, and biological activity data:

Compound Name Core Structure Key Substituents Biological Activity Key References
N-(3,4-dimethoxyphenyl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide Pyrimidine - 3,4-Dimethoxyphenyl (amide)
- Thiophen-2-yl (position 4)
- -CF₃ (position 6)
Not explicitly reported, but analogs show antimicrobial activity.
2-(4-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-ylamino)-N-phenylacetamide (4d) Pyrimidine - 4-Chlorophenyl (position 4)
- 3,4-Dimethoxyphenyl (position 6)
Moderate antibacterial activity (Gram-positive strains).
2-(4-(4-Trifluoromethylphenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-ylamino)-N-phenylacetamide (4g) Pyrimidine - 4-Trifluoromethylphenyl (position 4)
- 2,4-Dimethoxyphenyl (position 6)
Enhanced lipophilicity due to -CF₃; improved antifungal activity vs. 4d.
N-(4-propan-2-ylphenyl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-ethanamide Pyrimidine - Isopropylphenyl (amide)
- Thiophen-2-yl (position 4)
- -CF₃ (position 6)
Higher logP (predicted) due to isopropyl group; unconfirmed bioactivity.
2-[N-(1H-Benzo-[d]-imidazol-2-yl)]amino-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyrimidine Pyrimidine - Benzoimidazole (position 2)
- 3,4-Dimethoxyphenyl (position 6)
Potential kinase inhibition due to benzoimidazole’s H-bonding capacity.

Structural and Functional Insights

Substituent Effects on Bioactivity: The trifluoromethyl group (as in 4g and the target compound) enhances metabolic stability and membrane permeability compared to chloro (4d) or unsubstituted analogs . Methoxy groups at 3,4-positions (target compound) vs.

Synthetic Pathways: The target compound’s sulfanylacetamide linker is synthesized via nucleophilic substitution, similar to methods used for S-substituted nicotinamides (e.g., EEDQ-mediated coupling in ) .

Physicochemical Properties: LogP: The target compound’s logP is likely higher than 4d (due to -CF₃ and thiophene) but lower than the isopropylphenyl analog in . Solubility: Dimethoxy groups improve aqueous solubility compared to nonpolar substituents (e.g., isopropyl in ) .

Biological Performance :

  • While direct data for the target compound are unavailable, analogs like 4g (with -CF₃) show superior antifungal activity over 4d, suggesting the target may share similar efficacy .
  • Benzoimidazole-containing analogs () demonstrate kinase inhibition, highlighting the impact of heterocyclic substitutions .

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